molecular formula C8H12N2O2S B2561950 2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-4H-imidazol-5-one CAS No. 832737-26-5

2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-4H-imidazol-5-one

Cat. No.: B2561950
CAS No.: 832737-26-5
M. Wt: 200.26
InChI Key: XSNMYHHIRQHEQT-UHFFFAOYSA-N
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Description

2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-4H-imidazol-5-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-4H-imidazol-5-one typically involves the reaction of tetrahydrofuran-2-ylmethylamine with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-4H-imidazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-4H-imidazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-4H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-7-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
  • Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Uniqueness

2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-4H-imidazol-5-one is unique due to its specific structural features, such as the presence of both sulfur and nitrogen atoms within the imidazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c11-7-4-9-8(13)10(7)5-6-2-1-3-12-6/h6H,1-5H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNMYHHIRQHEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)CNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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